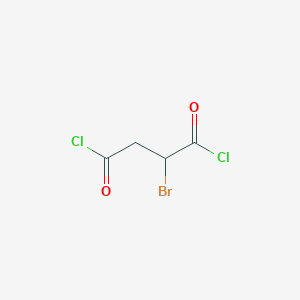
2-Bromobutanedioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobutanedioyl dichloride is an organic compound with the molecular formula C4H4BrCl2O2. It is a derivative of butanedioic acid, where two chlorine atoms replace the hydroxyl groups, and a bromine atom is attached to the second carbon. This compound is of interest in organic synthesis and various chemical reactions due to its reactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobutanedioyl dichloride can be synthesized through the reaction of butanedioic acid with bromine and phosphorus tribromide, followed by chlorination with thionyl chloride. The reaction typically involves:
Bromination: Butanedioic acid reacts with bromine in the presence of phosphorus tribromide to form 2-bromobutanedioic acid.
Chlorination: The 2-bromobutanedioic acid is then treated with thionyl chloride to replace the hydroxyl groups with chlorine atoms, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromobutanedioyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-bromobutanedioic acid and hydrochloric acid.
Reduction: It can be reduced to this compound using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, ethanol, or thiols in an aprotic solvent.
Hydrolysis: Water or aqueous base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products (e.g., amides, esters, thioesters).
Hydrolysis: 2-Bromobutanedioic acid.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
2-Bromobutanedioyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromobutanedioyl dichloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atoms, due to the presence of electron-withdrawing chlorine and bromine atoms, make it highly reactive. This reactivity allows it to form covalent bonds with nucleophiles, leading to various substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobutanedioyl dichloride: Similar structure but with chlorine instead of bromine.
2-Iodobutanedioyl dichloride: Similar structure but with iodine instead of bromine.
Butanedioyl dichloride: Lacks the halogen substitution on the second carbon.
Uniqueness
2-Bromobutanedioyl dichloride is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atom increases the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Properties
CAS No. |
44806-42-0 |
|---|---|
Molecular Formula |
C4H3BrCl2O2 |
Molecular Weight |
233.87 g/mol |
IUPAC Name |
2-bromobutanedioyl dichloride |
InChI |
InChI=1S/C4H3BrCl2O2/c5-2(4(7)9)1-3(6)8/h2H,1H2 |
InChI Key |
MTDSQGUSTKBGHA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)Cl)Br)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


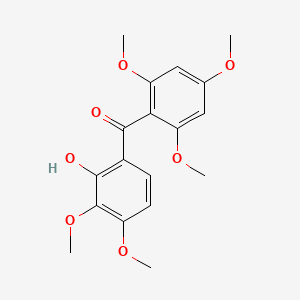
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

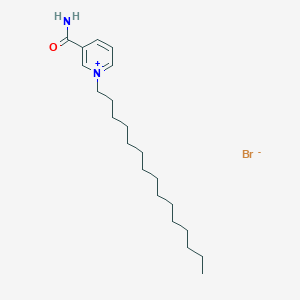
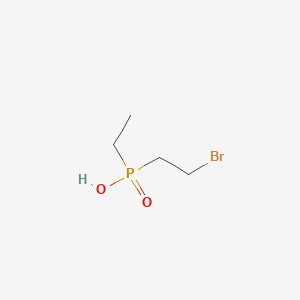
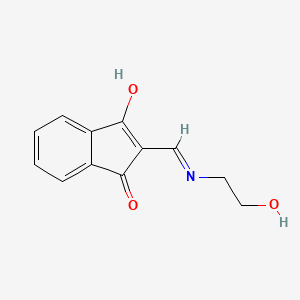
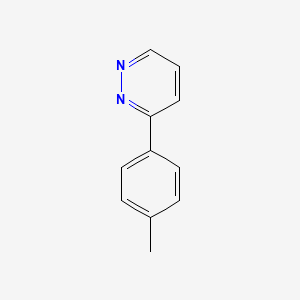
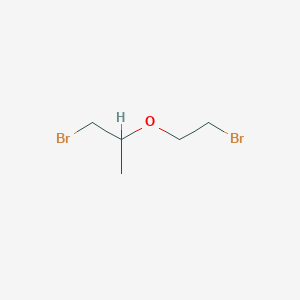
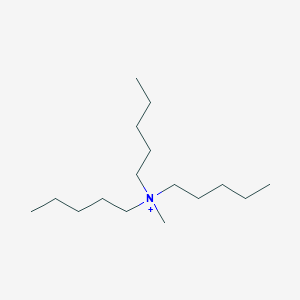
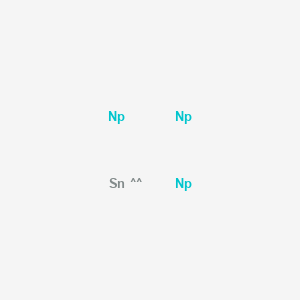


![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)

